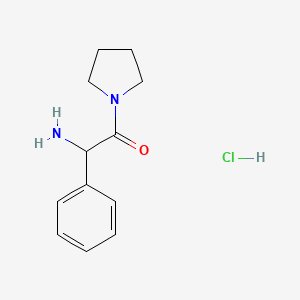

![molecular formula C11H16ClNO3 B1521219 2-[2-(Dimethylamino)ethoxy]benzoic acid hydrochloride CAS No. 1177320-86-3](/img/structure/B1521219.png)

2-[2-(Dimethylamino)ethoxy]benzoic acid hydrochloride

Overview

Description

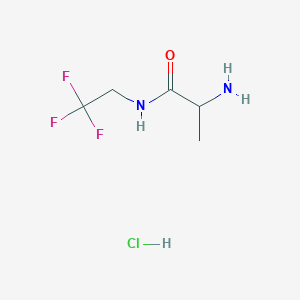

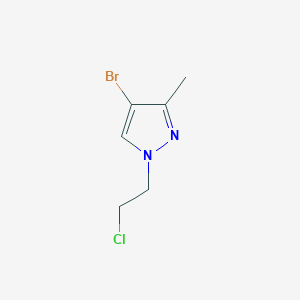

“2-[2-(Dimethylamino)ethoxy]benzoic acid hydrochloride” is a chemical compound with the CAS Number: 1177320-86-3 . It has a molecular weight of 245.71 . The IUPAC name for this compound is 2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO3.ClH/c1-12(2)7-8-15-10-6-4-3-5-9(10)11(13)14;/h3-6H,7-8H2,1-2H3,(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stored at room temperature .Scientific Research Applications

Antidepressant Biochemical Profile

A study on the novel bicyclic compound Wy-45,030, related to the chemical structure , showed an antidepressant biochemical profile. It was found to inhibit rat brain imipramine receptor binding and monoamine uptake, predictive of antidepressant activity without the side effects common to tricyclic therapy (E. Muth et al., 1986).

Green Synthesis

Another study presented a green synthesis approach for 2-N,N-dimethylamino-2-oxido-3-alkyl(aryl)-1-hydro-2-benzo[1,3,2]diazaphosphinin-4-one derivatives, highlighting the importance of using eco-friendly methods in chemical synthesis (A. B. Hadj Amor & R. Abderrahim, 2022).

Vasodilator Action

Research on 3-Acetoxy-2, 3-dihydro-5-[2-(dimethylamino)ethyl]-2-(p-methoxyphenyl)-1, 5-benzothiazepin-4(5H)-one hydrochloride revealed strong coronary vasodilator activity, showing the potential therapeutic applications of similar compounds (T. Nagao et al., 1972).

Corrosion Inhibition

Benzothiazole derivatives, including compounds with the N,N-dimethylamino group, were synthesized and shown to offer high inhibition efficiencies against steel corrosion, demonstrating their potential as corrosion inhibitors (Zhiyong Hu et al., 2016).

Synthesis of Therapeutic SGLT2 Inhibitors

A key intermediate for the synthesis of a family of promising SGLT2 inhibitors, used in diabetes therapy, highlighted the role of related chemical compounds in the development of new drugs. The synthesis process emphasized scalability and cost-effectiveness (Yi Zhang et al., 2022).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It is known that similar compounds often interact with receptors or enzymes in the body to exert their effects .

Mode of Action

It is known that similar compounds can act as antagonists or inhibitors, blocking the activity of certain enzymes or receptors .

Biochemical Pathways

It is known that similar compounds can influence a variety of biochemical pathways, leading to downstream effects on cellular function .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

It is known that similar compounds can have a variety of effects at the molecular and cellular level .

Action Environment

It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .

properties

IUPAC Name |

2-[2-(dimethylamino)ethoxy]benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-12(2)7-8-15-10-6-4-3-5-9(10)11(13)14;/h3-6H,7-8H2,1-2H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGOEQNXBNEWTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=CC=C1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Dimethylamino)ethoxy]benzoic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B1521147.png)

![{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B1521148.png)

![1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride](/img/structure/B1521150.png)